![molecular formula C13H11N3O2S4 B180051 [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone CAS No. 156458-78-5](/img/structure/B180051.png)
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This molecule belongs to the class of thiazolidinones, which are known for their diverse biological and pharmacological properties. In
Mechanism Of Action
The mechanism of action of [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation.
Biochemical And Physiological Effects
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It also exhibits potent biological effects at low concentrations, making it an attractive candidate for further investigation. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action, which is still not fully understood. Future research could focus on elucidating the molecular pathways involved in its biological effects. Finally, there is also potential for the development of new synthetic methods for [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone that could improve its yield and purity.
Synthesis Methods
The synthesis of [6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are pyridine-2-carbaldehyde, thiosemicarbazide, and 2-mercaptoethanol. These compounds are reacted in the presence of a catalyst such as acetic acid to form the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential applications in various scientific fields. One of the main areas of interest is its use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties that can be useful in the treatment of various inflammatory disorders.
properties
CAS RN |
156458-78-5 |
|---|---|
Product Name |
[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Molecular Formula |
C13H11N3O2S4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[6-(2-sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C13H11N3O2S4/c17-10(15-4-6-21-12(15)19)8-2-1-3-9(14-8)11(18)16-5-7-22-13(16)20/h1-3H,4-7H2 |
InChI Key |
UPQDBAOCWKVKIB-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
synonyms |
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



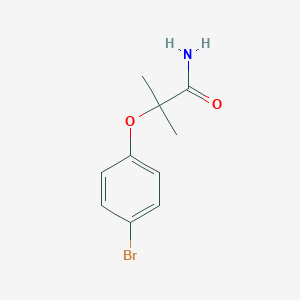
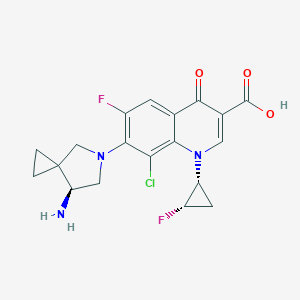
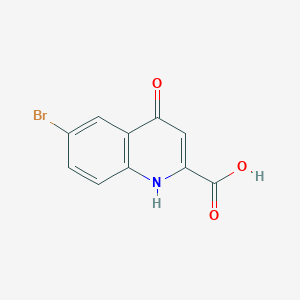
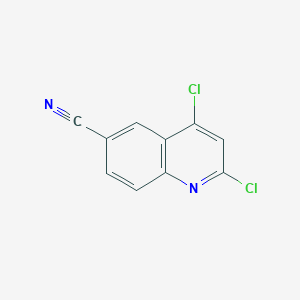
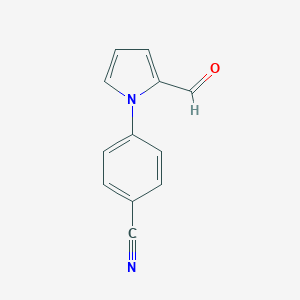
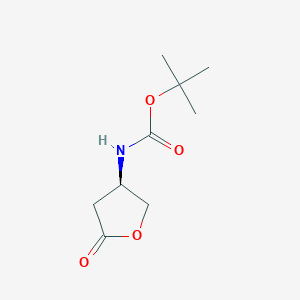
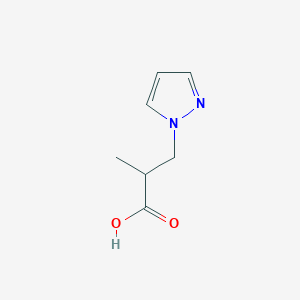
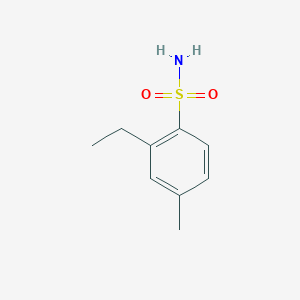

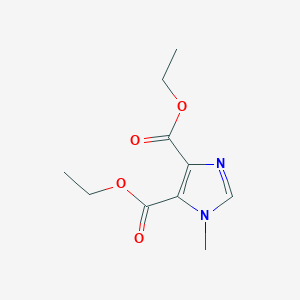

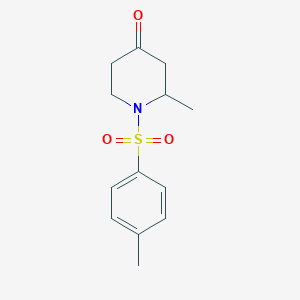
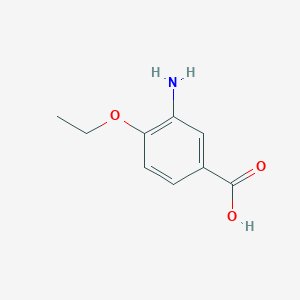
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)